molecular formula C10H12F3NO2 B8161397 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline

Cat. No.: B8161397
M. Wt: 235.20 g/mol
InChI Key: FEEFCCTYDOYXER-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by a methoxyethoxy group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₁₂F₃NO₂, with an average molecular mass of 235.205 g/mol and a monoisotopic mass of 235.082013 g/mol . The methoxyethoxy substituent enhances solubility in polar solvents, while the electron-withdrawing -CF₃ group influences electronic properties and reactivity.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-6-7(10(11,12)13)2-3-8(9)14/h2-3,6H,4-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEFCCTYDOYXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline typically involves the introduction of the methoxyethoxy and trifluoromethyl groups onto an aniline precursor. One common method involves the nucleophilic aromatic substitution reaction where an aniline derivative is reacted with a suitable electrophile to introduce the trifluoromethyl group. The methoxyethoxy group can be introduced through etherification reactions using appropriate alkylating agents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The methoxyethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets, potentially modulating enzyme activity or receptor interactions. Detailed studies on its mechanism of action are essential to fully understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

4-(Trifluoromethyl)aniline (Compound 1 in )

  • Key Differences : Lacks the methoxyethoxy group, resulting in lower molecular weight (161.12 g/mol) and reduced solubility.
  • The absence of methoxyethoxy reduces steric hindrance, favoring interactions in enzyme-binding pockets .

4-(Trifluoromethoxy)aniline (Compound 2 in )

  • Structure : Contains a trifluoromethoxy (-OCF₃) group at the 4-position.
  • Key Differences : -OCF₃ is more electron-withdrawing than -CF₃, altering reaction kinetics in urea-forming reactions (e.g., compound 8 in ). This group may enhance metabolic stability compared to methoxyethoxy .

Functional Group Modifications

2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline ()

  • Structure : Introduces iodine at the 2-position, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Key Differences : The iodine substituent increases molecular weight (362 g/mol, m/z 362 [M+H]⁺ ) and facilitates boronate intermediate formation (e.g., Reference Example 14 in ). This modification is critical for synthesizing biphenyl derivatives in drug discovery .

2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline ()

  • Structure: Ethoxyphenoxy group at the 2-position and -CF₃ at the 5-position.
  • Key Differences: The ethoxyphenoxy group increases molecular weight (297.28 g/mol) and lipophilicity (logP ≈ 3.5) compared to methoxyethoxy. This enhances membrane permeability but may reduce aqueous solubility .

Fluorination Patterns

3,5-Bis(trifluoromethyl)aniline (Compound 3 in )

  • Structure : Two -CF₃ groups at the 3- and 5-positions.
  • Key Differences : Enhanced electron-withdrawing effects lead to higher acidity (pKa ~ 1.5) and reactivity in electrophilic substitutions. Used to synthesize urea derivatives with improved thermal stability .

4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline ()

  • Structure : Features a perfluoropropane-2-yl (-C(CF₃)₃) group at the 4-position.
  • Key Differences : Extreme fluorination increases molecular weight (329.14 g/mol) and hydrophobicity, making it suitable for high-performance materials but challenging for biological applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes Reference
2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₂F₃NO₂ 235.205 2-OCH₂CH₂OCH₃, 4-CF₃ Discontinued intermediate
4-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 4-CF₃ Sulfonylurea synthesis
2-Iodo-5-(2-methoxyethoxy)-4-(trifluoromethyl)aniline C₁₀H₁₁F₃INO₂ 362.11 2-I, 5-OCH₂CH₂OCH₃, 4-CF₃ Suzuki coupling precursor
2-(4-Ethoxyphenoxy)-5-(trifluoromethyl)aniline C₁₅H₁₄F₃NO₂ 297.28 2-OPh-OCH₂CH₃, 5-CF₃ Agrochemical intermediates
4-(Perfluoropropane-2-yl)-2-(trifluoromethyl)aniline C₁₀H₅F₁₀N 329.14 4-C(CF₃)₃, 2-CF₃ Fluorinated materials

Biological Activity

2-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article examines its biological activity, including antimicrobial properties, cytotoxic effects, and potential applications in drug development.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 213.21 g/mol
  • CAS Number : 455-14-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, demonstrating its potential as an antibacterial and anticancer agent.

Antimicrobial Activity

Research has shown that derivatives of trifluoromethyl anilines exhibit potent antimicrobial properties. For instance, studies have indicated that compounds with similar structures can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli at low concentrations (MIC values ranging from 0.070 to 8.95 µM) .

CompoundMIC (µM)Target Bacteria
This compoundTBDStaphylococcus aureus
Other derivatives0.070 - 8.95E. coli, M. tuberculosis

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells.

  • IC50 Values : The compound demonstrated IC50 values greater than 10 µM against several cancer cell lines, indicating a selective cytotoxic profile.

The mechanism by which this compound exerts its biological effects appears to involve:

  • Inhibition of DNA Replication : Similar compounds have been shown to inhibit DNA synthesis in cancer cells.
  • Modulation of Apoptotic Pathways : Induction of apoptosis has been observed, suggesting potential as an anti-cancer agent.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study involving various aniline derivatives found that those with trifluoromethyl substitutions showed enhanced antibacterial activity compared to their non-fluorinated counterparts .
  • Anticancer Potential : In a series of experiments, compounds structurally related to this compound were tested against multiple cancer cell lines, revealing promising results in inhibiting cell proliferation .

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